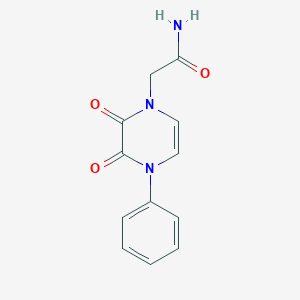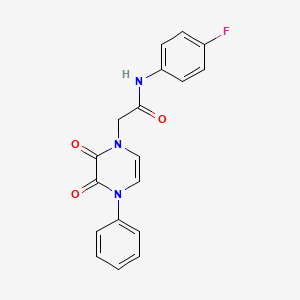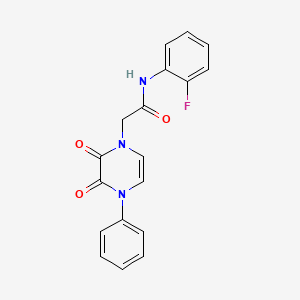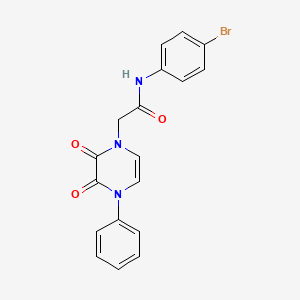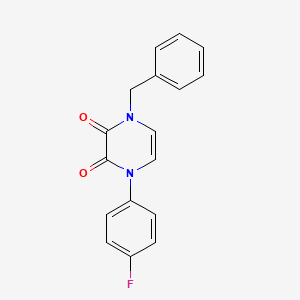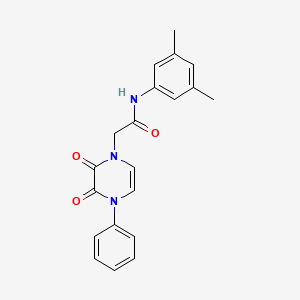![molecular formula C18H16N2O3 B6518102 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-94-6](/img/structure/B6518102.png)
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPT) is a four-ring heterocyclic compound that is widely used in scientific research. MPTPT has been found to possess a wide range of biochemical and physiological properties, and has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation.
Aplicaciones Científicas De Investigación
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been widely used in scientific research, as it has been found to possess a wide range of biochemical and physiological properties. It has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation. This compound has also been used to study the effects of oxidative stress, as well as to investigate the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson’s disease.
Mecanismo De Acción
The precise mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is still not fully understood. However, it is believed to act as an inhibitor of mitochondrial complex I, which is involved in the production of energy in the form of ATP. By blocking the activity of complex I, this compound can induce oxidative stress, which can lead to the death of cells.
Biochemical and Physiological Effects
This compound has been found to induce a wide range of biochemical and physiological effects in cells. It has been found to induce apoptosis and necrosis in a variety of cell types, including neuronal cells. It has also been found to inhibit the activity of several enzymes, including cytochrome c oxidase and NADH dehydrogenase, as well as to reduce the activity of mitochondrial respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in lab experiments has several advantages, including its relatively simple synthesis method, its ability to induce a wide range of biochemical and physiological effects, and its ability to induce oxidative stress. However, there are also some limitations associated with its use, such as its potential toxicity and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione research. These include further investigation into its mechanism of action and its effects on various cellular processes, as well as the development of more efficient and less toxic synthesis methods. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of neurodegenerative diseases, could be explored. Finally, further research into the potential use of this compound as a diagnostic tool could also be conducted.
Métodos De Síntesis
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a two-step process, starting with the condensation of 3-methoxybenzaldehyde and 4-phenylpyrazole-2-carboxylic acid to form 1-(3-methoxyphenyl)methyl-4-phenylpyrazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride in the presence of pyridine to form this compound. This method is relatively simple and efficient, and can be completed in a few hours.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-6-14(12-16)13-19-10-11-20(18(22)17(19)21)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZXKCCBFGOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
